3-Fluoro-4-methylbenzoic acid
Overview
Description
3-Fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 4-bromo-2-fluorotoluene with carbon dioxide in the presence of a palladium catalyst. The reaction is typically carried out in a Schlenk flask under an inert atmosphere. The reaction conditions include the use of 1,4-dioxane as a solvent and triethylamine as a base. The reaction mixture is heated to 100°C for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or distillation techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are commonly used.
Reduction: Lithium aluminum hydride or borane can be employed as reducing agents.
Major Products
Nucleophilic Substitution: Substituted benzoic acids.
Esterification: Methyl or ethyl esters of this compound.
Reduction: 3-fluoro-4-methylbenzyl alcohol.
Scientific Research Applications
3-Fluoro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of anti-inflammatory agents and kinase inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its molecular target, thereby increasing its potency. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxybenzoic acid
- 4-Fluoro-3-methylbenzoic acid
- 3-Fluoro-4-nitrobenzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
Uniqueness
3-Fluoro-4-methylbenzoic acid is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and physical properties, making it distinct from other fluorinated benzoic acids. The methyl group can provide steric hindrance, while the fluorine atom can enhance the compound’s stability and binding affinity in biological systems .
Properties
IUPAC Name |
3-fluoro-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQCONCMPCVUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188529 | |
Record name | 3-Fluoro-p-toluic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350-28-7 | |
Record name | 3-Fluoro-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-p-toluic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 350-28-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoro-p-toluic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-p-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Fluoro-4-methylbenzoic acid?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound, which is C8H7FO2 []. From this formula, the molecular weight can be calculated as 154.14 g/mol.
Q2: Does this compound exhibit any interesting structural features?
A2: Yes, the abstract mentions that this compound has a "nearly planar molecular structure" with a small dihedral angle of 6.2 (1)° between the benzene ring and the carboxyl group []. This near planarity could influence the molecule's packing and intermolecular interactions.
Q3: How does this compound interact with other molecules in its solid state?
A3: The abstract highlights that this compound molecules form dimers through O—H⋯O hydrogen bonding, specifically involving the carboxyl groups. These dimers are further arranged around centers of inversion within the crystal lattice [].
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